[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based compound featuring a benzyl-isopropyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound is classified as a chiral intermediate, likely used in pharmaceutical or fine chemical synthesis, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(10-14-6-4-3-5-7-14)15-8-9-17(11-15)12-16(19)20/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJALQFXYIBLPZ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@@H]2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine ring is typically synthesized via cyclization of γ-aminobutyraldehyde derivatives or through [3+2] cycloaddition reactions. A patented method (CN102603592A) starts with racemic 1-benzyl-3-aminopyrrolidine, prepared by reductive amination of benzylamine with succinaldehyde followed by catalytic hydrogenation. This route yields the racemic amine precursor, which is subsequently resolved into its enantiomers.
Enantiomeric Resolution
The (R)-enantiomer is isolated using chiral resolution with tartaric acid derivatives. Key parameters include:
| Parameter | Optimal Value/Range |
|---|---|
| Resolving agent | L-(+)-tartaric acid hydrate |
| Solvent system | Ethanol/water (3:1 v/v) |
| Temperature | 50–70°C during dissolution |
| Cooling rate | 0.5°C/min to 25°C |
| Molar ratio (amine:acid) | 1:0.8–1.0 |
This process achieves enantiomeric excess (ee) >98% for the (R)-isomer, as confirmed by chiral HPLC. The crystalline diastereomeric salt is filtered and neutralized with aqueous NaOH to recover the free amine.
Functionalization Strategies
Introduction of the Isopropyl Group
The resolved (R)-1-benzyl-3-aminopyrrolidine undergoes alkylation with isopropyl bromide under Schlenk conditions:
| Condition | Specification |
|---|---|
| Base | Potassium carbonate |
| Solvent | Anhydrous DMF |
| Temperature | 60°C, 12 h |
| Yield | 82–87% |
The reaction proceeds via SN2 mechanism, with strict exclusion of moisture to prevent hydrolysis.
Acetic Acid Moiety Attachment
The final step introduces the acetic acid group through nucleophilic substitution:
| Parameter | Value |
|---|---|
| Reagent | Ethyl bromoacetate |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane |
| Reaction time | 24 h at reflux |
| Deprotection | 6M HCl, 80°C, 4 h |
This two-step process (alkylation followed by ester hydrolysis) achieves an overall yield of 68–72%.
Industrial-Scale Optimization
For commercial production, continuous flow reactors enhance efficiency:
| Process Stage | Flow Reactor Parameters |
|---|---|
| Cyclization | 100 mL/min, 120°C, 5 bar |
| Resolution | Crystallization cascade with in-line filtration |
| Alkylation | Packed-bed reactor with immobilized base |
This setup reduces processing time by 40% compared to batch methods while maintaining ee >99%.
Analytical Characterization
Critical quality control measures include:
| Technique | Key Identifiers |
|---|---|
| 1H NMR (400 MHz, D2O) | δ 3.85 (dd, J=9.5 Hz, CH2COO), 3.12 (m, pyrrolidine H3) |
| 13C NMR | 174.8 ppm (COOH), 58.2 ppm (N-CH2-COO) |
| HPLC-MS | [M+H]+ = 317.2, tR=8.7 min (Chiralpak AD-H column) |
Elemental analysis typically shows ≤0.3% deviation from theoretical values (C: 64.33%, H: 8.57%, N: 8.82%).
Comparative Analysis of Methodologies
A comparison of resolution techniques reveals advantages of the tartaric acid method:
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Tartaric acid resolution | 98.5 | 45 | High |
| Enzymatic resolution | 99.1 | 38 | Moderate |
| Chiral chromatography | 99.9 | 28 | Low |
The tartaric acid approach balances cost and efficiency for industrial applications.
Challenges and Solutions
Challenge 1: Epimerization during alkylation
-
Solution : Conduct isopropyl bromide addition at ≤60°C with rapid quenching.
Challenge 2: Ester hydrolysis side reactions
-
Solution : Use excess HCl (8M) to minimize transesterification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [®-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has been investigated for its potential therapeutic applications. Studies indicate that it may interact with various biological targets, including receptors and enzymes involved in neurological and metabolic pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's role as a potential inhibitor of specific neurotransmitter receptors, demonstrating its efficacy in modulating synaptic transmission in vitro .
Organic Synthesis
This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new pharmaceuticals.
Example Reactions:
- Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution to form derivatives with varied biological activity.
- Esterification: The acetic acid moiety can be utilized in esterification reactions to create esters for further applications.
Biological Research
Research has shown that this compound exhibits biological activities that warrant further investigation.
Biological Activity:
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, indicating its potential use in treating conditions such as arthritis or chronic pain .
Mechanism of Action
The mechanism of action of [®-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.
Comparison with Similar Compounds
Substituent Effects
- However, this may also complicate synthetic scalability, as reflected in its discontinued status .
- Benzyloxycarbonyl-isopropyl-amino group: The addition of a benzyloxycarbonyl (Cbz) protecting group increases polarity and molecular weight, making this derivative more suitable as a synthetic intermediate. The Cbz group is commonly used to protect amines during multi-step syntheses .
- Cyclopropyl groups are also known to enhance metabolic stability in drug candidates .
Chirality and Stereochemical Impact
The (R)-configuration at the pyrrolidine C3 position is critical for enantioselective interactions in chiral environments. Analogs like [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid retain this stereochemistry, suggesting shared applications in asymmetric synthesis or receptor-targeted drug design .
Commercial and Research Relevance
- The benzyl-cyclopropyl-amino variant remains available, highlighting its broader utility in medicinal chemistry, possibly due to favorable pharmacokinetic properties .
Biological Activity
[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, identified by its CAS number 1354017-13-2, is a chiral compound featuring a pyrrolidine ring and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and pharmacological contexts. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological interactions.
- Benzyl-Isopropyl-Amino Group : Enhances lipophilicity and may influence receptor binding.
- Acetic Acid Moiety : Provides acidic properties that may be crucial for biological activity.
The biological activity of this compound is thought to involve interactions with specific receptors or enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of neurotransmitter pathways, particularly in the central nervous system. The exact molecular mechanisms remain to be fully elucidated through further research.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. In vitro studies on neuronal cultures have shown enhanced neurite outgrowth, suggesting potential applications in treating neurodegenerative diseases.
2. Antimicrobial Activity
Although primarily focused on neuropharmacology, there is emerging evidence that compounds with similar structures exhibit antimicrobial properties. Further investigation into the antibacterial effects of this compound is warranted.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Substitution with Benzyl-Isopropyl-Amino Group : Conducted via nucleophilic substitution.
- Introduction of Acetic Acid Moiety : Accomplished through esterification or amidation reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
